molecular formula C25H21FN2O2S B242236 (5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No. B242236
M. Wt: 432.5 g/mol
InChI Key: RREZBSKKLMEWGZ-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTFMT and is a thiazolone-based fluorescent probe.

Mechanism of Action

DMTFMT works by reacting with ROS to form a fluorescent product. The fluorescence intensity of this product is directly proportional to the concentration of ROS present in the sample. This property of DMTFMT makes it an ideal tool for studying the oxidative stress response in cells and tissues.
Biochemical and Physiological Effects:
DMTFMT does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and can be used safely in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMTFMT as a fluorescent probe is its high sensitivity and selectivity towards ROS. It has been shown to detect ROS at concentrations as low as 10 nM. However, one of the limitations of using DMTFMT is its relatively short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the use of DMTFMT in scientific research. One area of interest is the development of new fluorescent probes based on the thiazolone scaffold. Another area of interest is the use of DMTFMT in the development of new drugs for the treatment of diseases associated with oxidative stress. Additionally, DMTFMT can be used in the development of new diagnostic tools for the detection of ROS in living organisms.
Conclusion:
In conclusion, (5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its high sensitivity and selectivity towards ROS make it an ideal tool for studying the oxidative stress response in cells and tissues. There are several future directions for the use of DMTFMT in scientific research, including the development of new fluorescent probes and drugs for the treatment of diseases associated with oxidative stress.

Synthesis Methods

The synthesis of DMTFMT involves the reaction of 3,5-dimethylaniline with 4-(4-fluorobenzyloxy)benzaldehyde in the presence of a catalyst to form an intermediate. This intermediate is then reacted with 2-bromo-1-phenylethanone in the presence of a base to form the final product, DMTFMT.

Scientific Research Applications

DMTFMT has been used as a fluorescent probe in various scientific research studies. It has been used to detect the presence of reactive oxygen species (ROS) in cells and tissues. It has also been used to study the mechanism of action of various drugs and to monitor drug delivery in living cells.

properties

Product Name

(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Molecular Formula

C25H21FN2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C25H21FN2O2S/c1-16-11-17(2)13-21(12-16)27-25-28-24(29)23(31-25)14-18-5-9-22(10-6-18)30-15-19-3-7-20(26)8-4-19/h3-14H,15H2,1-2H3,(H,27,28,29)/b23-14-

InChI Key

RREZBSKKLMEWGZ-UCQKPKSFSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/S2)C

SMILES

CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)S2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)S2)C

Origin of Product

United States

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